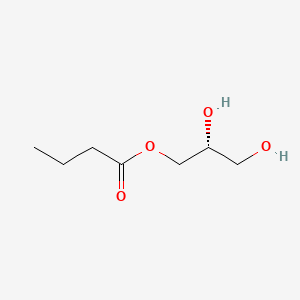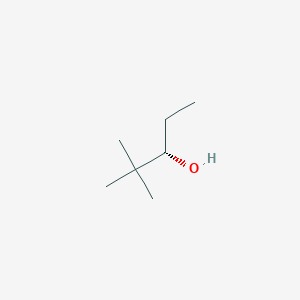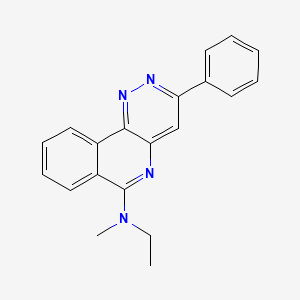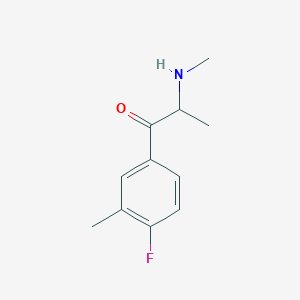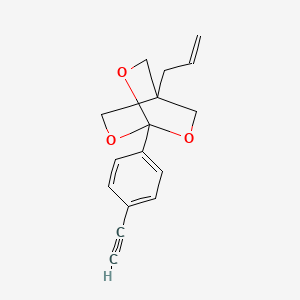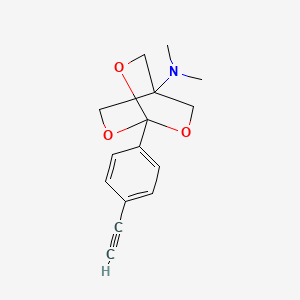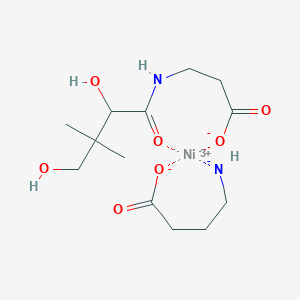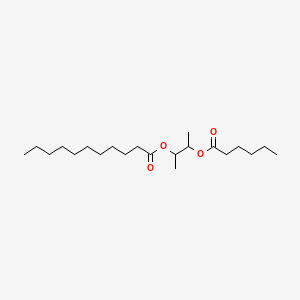
(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
準備方法
The synthesis of (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide involves several steps. The process typically begins with the preparation of the fluorinated tridecane backbone, followed by the introduction of the hydroxyethyl groups and the methylammonium iodide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize efficiency and scalability.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the fluorinated tridecane backbone.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorinated compounds’ interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings.
作用機序
The mechanism by which (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide exerts its effects involves its interaction with various molecular targets. The fluorinated tridecane backbone interacts with hydrophobic regions of biomolecules, while the hydroxyethyl groups can form hydrogen bonds with polar sites. This dual interaction capability allows the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Compared to other similar compounds, (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide stands out due to its high fluorine content and unique structural features. Similar compounds include:
Bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate: This compound has a similar hydroxyethyl group but lacks the extensive fluorination and the complex tridecane backbone.
Bis(2-hydroxyethyl) methylammonium iodide: This compound shares the hydroxyethyl and methylammonium iodide moieties but does not have the fluorinated tridecane structure.
The uniqueness of this compound lies in its combination of high fluorine content and versatile functional groups, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
94159-77-0 |
|---|---|
分子式 |
C19H19F23INO3 |
分子量 |
873.2 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl]-methylazanium;iodide |
InChI |
InChI=1S/C19H19F23NO3.HI/c1-43(2-4-44,3-5-45)7-8(46)6-9(20,21)11(23,24)13(27,28)15(31,32)17(35,36)16(33,34)14(29,30)12(25,26)10(22,18(37,38)39)19(40,41)42;/h8,44-46H,2-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
ACIXJWKFKMGNIK-UHFFFAOYSA-M |
正規SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



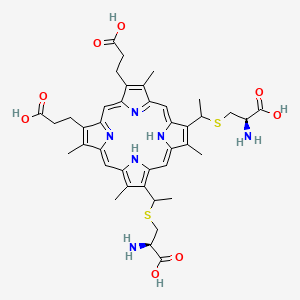

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
